N,N''-Dimethylarginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

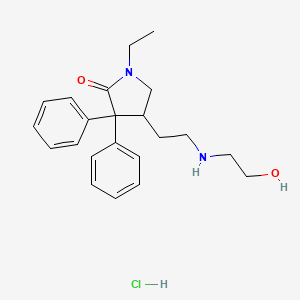

N,N’‘-Dimethylarginine, also known as asymmetric dimethylarginine, is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. N,N’'-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N’‘-Dimethylarginine is formed by the methylation of arginine residues in proteins. This reaction involves the enzyme protein arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor. The methylation process results in the formation of N,N’'-Dimethylarginine, which is then released after proteolysis .

Industrial Production Methods

Industrial production of N,N’'-Dimethylarginine typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for the precise and accurate measurement of the compound in biological fluids. This method overcomes the problems of extensive sample preparation, unspecific detection, and external calibration .

Análisis De Reacciones Químicas

Types of Reactions

N,N’'-Dimethylarginine undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of N,N’'-Dimethylarginine to other metabolites.

Reduction: This reaction can lead to the formation of simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include S-adenosylmethionine as the methyl donor and S-adenosylhomocysteine as the demethylated product. The conditions for these reactions typically involve enzymatic processes within the cytoplasm of cells .

Major Products Formed

The major products formed from these reactions include nitric oxide, which plays a crucial role in maintaining vascular homeostasis, and other metabolites that are involved in various biological processes .

Aplicaciones Científicas De Investigación

N,N’'-Dimethylarginine has several scientific research applications, including:

Chemistry: It is used as a marker for the study of protein methylation processes.

Biology: It is involved in the regulation of nitric oxide synthesis, which is essential for various physiological functions.

Mecanismo De Acción

N,N’'-Dimethylarginine exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition occurs through the competitive displacement of L-arginine from the active site of the enzyme. As a result, the synthesis of nitric oxide is reduced, leading to various physiological effects such as decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Comparación Con Compuestos Similares

Similar Compounds

Symmetric Dimethylarginine: This compound is also a derivative of L-arginine but has two methyl groups at different positions.

L-Arginine: This is the parent compound from which N,N’'-Dimethylarginine is derived.

Uniqueness

N,N’'-Dimethylarginine is unique due to its role as an endogenous inhibitor of nitric oxide synthase. This property makes it a crucial regulator of nitric oxide synthesis and a potential biomarker for cardiovascular diseases .

Propiedades

Número CAS |

33600-80-5 |

|---|---|

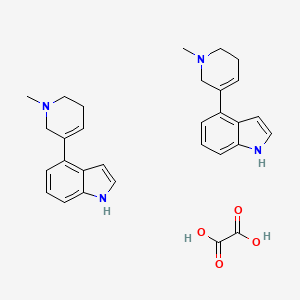

Fórmula molecular |

C8H18N4O2 |

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H18N4O2/c1-11-8(10)12(2)5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 |

Clave InChI |

LMRASILBPZVFIW-LURJTMIESA-N |

SMILES isomérico |

CN=C(N)N(C)CCC[C@@H](C(=O)O)N |

SMILES canónico |

CN=C(N)N(C)CCCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)